1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene
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Overview
Description
1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound with a complex structure, characterized by the presence of a chloro group, an ethoxyphenoxy group, and a propoxybenzene moiety.
Preparation Methods
The synthesis of 1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of a halogenated benzene derivative with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyphenoxy and propoxybenzene moieties contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:
- 1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
- 1-Chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
These compounds share similar structural features but differ in the position of the chloro and ethoxyphenoxy groups.
Properties
IUPAC Name |
1-chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-16-9-3-4-10-17(16)21-12-6-11-20-15-8-5-7-14(18)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSDVNSZTPQKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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